

Application Notes and Protocols for the Quantification and Characterization of 2-Methylpyridine

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Compound of Interest

Compound Name: 2-Methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the accurate quantification and thorough characterization of **2-Methylpyridine** (also known as 2-picoline), a compound of interest in pharmaceutical development, environmental analysis, and chemical synthesis.

Introduction to Analytical Approaches

2-Methylpyridine is a heterocyclic aromatic compound that serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} Its presence as a raw material, intermediate, or impurity necessitates robust and reliable analytical methods to ensure product quality, safety, and process control. The primary analytical techniques for **2-Methylpyridine** include chromatographic methods for separation and quantification, and spectroscopic methods for structural elucidation and characterization.

This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chromatographic Methods for Quantification

Chromatographic techniques are the cornerstone for the quantitative analysis of **2-Methylpyridine**, offering high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of **2-Methylpyridine**, particularly in liquid matrices and for monitoring impurities in pharmaceutical samples.[3]

Parameter	HPLC-UV	HPLC-MS/MS
Column	Reversed-phase C18[4][5]	Zorbax SB-Aq (4.6x150 mm, 5 µm)[6]
Mobile Phase	Acetonitrile/Water with acid (e.g., phosphoric or formic)[7]	Acetonitrile/Ammonium acetate buffer[6]
Detection	UV (260 nm)[7]	Electrospray Ionization (ESI)[6]
Linearity Range	2.5 - 25 mg/L[3]	Not Specified
Correlation Coefficient (R ²)	0.982[4][5]	> 0.99[8]
Limit of Detection (LOD)	0.15 - 9.43 ng/mL (for picoline isomers)[9]	1.74 - 14.32 ng/cig[6]
Limit of Quantification (LOQ)	Not Specified	0.3 ppm (for a related pyridine derivative)[8]
Accuracy (% Recovery)	93.3 - 110.1% (for picoline isomers)[9]	Not Specified
Precision (%RSD)	< 9%[6]	< 9%[6]

Objective: To quantify **2-Methylpyridine** in a sample matrix using HPLC with UV detection.

Instrumentation:

- HPLC system equipped with a UV detector, pump, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

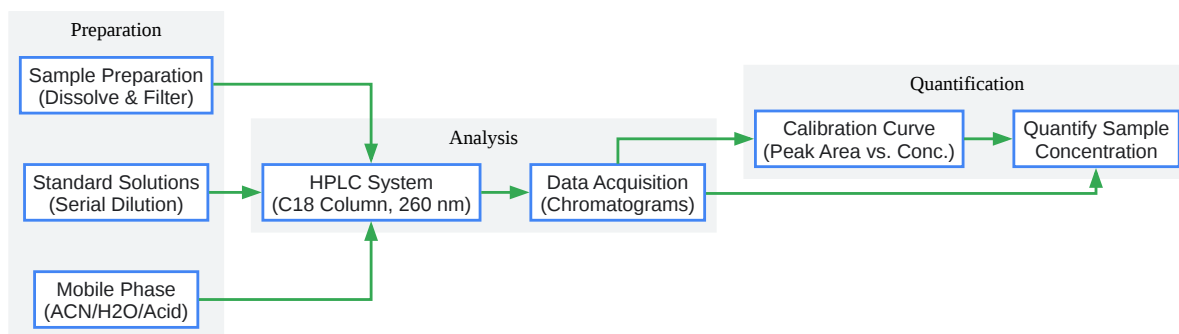
Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (analytical grade)
- **2-Methylpyridine** reference standard

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 55:45 v/v).[5] Acidify the aqueous portion with 0.1% phosphoric acid. For MS compatibility, use 0.1% formic acid instead.[7] Filter and degas the mobile phase.
- Standard Solution Preparation:
 - Prepare a stock solution of **2-Methylpyridine** (e.g., 1 mg/mL) in the mobile phase.
 - Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20, 25 µg/mL).
- Sample Preparation:
 - Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
 - Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
- Chromatographic Conditions:
 - Flow Rate: 0.74 mL/min[4][5]
 - Column Temperature: 30 °C
 - Injection Volume: 10 µL
 - UV Detection Wavelength: 260 nm

- Analysis:
 - Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
 - Inject the sample solutions.
- Quantification: Determine the concentration of **2-Methylpyridine** in the samples by interpolating their peak areas from the calibration curve.



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HPLC-UV Analysis Workflow for **2-Methylpyridine**.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds like **2-Methylpyridine**, making it suitable for purity testing and quantification in various matrices, including environmental and industrial samples.[10]

Parameter	GC-FID	GC-MS
Column	Non-polar capillary (e.g., DB-5ms)[7]	Capillary (e.g., Stabilwax-DB) [10]
Carrier Gas	Helium or Nitrogen	Helium
Detector	Flame Ionization Detector (FID)	Mass Spectrometer (MS)
Linearity (R^2)	> 0.999[11]	> 0.998[3]
Limit of Detection (LOD)	0.87 pg/injection[12]	0.5 ng/mL[3]
Limit of Quantification (LOQ)	0.1%[13]	1.5 ng/mL[3]
Accuracy (% Recovery)	97.9 - 99.9%[12]	95 - 105%[3]
Precision (%RSD)	< 2%[14]	< 5%[3]

Objective: To determine the purity of a **2-Methylpyridine** sample by GC-FID.

Instrumentation:

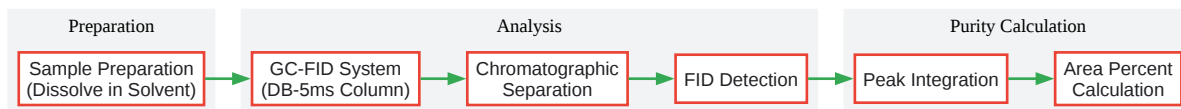
- Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.
- Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 μ m film thickness).[7]

Reagents:

- Helium (carrier gas, high purity)
- Hydrogen (for FID, high purity)
- Air (for FID, zero grade)
- Dichloromethane or Methanol (GC grade)
- **2-Methylpyridine** sample

Procedure:

- Sample Preparation:
 - Dissolve an accurately weighed amount of the **2-Methylpyridine** sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 2 mg/mL.
- GC Conditions:
 - Inlet Temperature: 250 °C
 - Injection Volume: 1 µL
 - Split Ratio: 50:1
 - Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
 - Detector Temperature (FID): 300 °C
- Analysis:
 - Inject the prepared sample into the GC system.
- Data Analysis:
 - The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % method).



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GC-FID Purity Analysis Workflow.

Spectroscopic Methods for Characterization

Spectroscopic techniques are indispensable for the structural confirmation and characterization of **2-Methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-Methylpyridine**.

- ^1H NMR: The proton NMR spectrum is characteristic, showing signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns are unique to the substitution pattern.^{[4][15]}
- ^{13}C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms, confirming the presence of the methyl group and the pyridine ring carbons.

Predicted ^1H and ^{13}C NMR Data (in CDCl_3):

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~8.5	Doublet	H6
	~7.6	Triplet	H4
	~7.1	Multiplet	H3, H5
	~2.5	Singlet	-CH ₃
^{13}C	~158	C2	
	~149	C6	
	~136	C4	
	~122	C5	
	~121	C3	
	~24	-CH ₃	

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation of **2-Methylpyridine**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

- Deuterated chloroform (CDCl_3)
- **2-Methylpyridine** sample

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the **2-Methylpyridine** sample in 0.6-0.7 mL of CDCl_3 .

- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the tube in the spectrometer.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **2-Methylpyridine**. The spectrum will show characteristic absorption bands for C-H, C=C, and C=N vibrations.[\[16\]](#)[\[17\]](#)

Key IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration
3100-3000	Aromatic C-H stretch
3000-2850	Methyl C-H stretch
1600-1585	C=C/C=N stretch (in-ring)
1470-1450	C-H bend (methyl)

Objective: To obtain an IR spectrum of **2-Methylpyridine** to identify its functional groups.

Instrumentation:

- FTIR spectrometer.

Procedure:

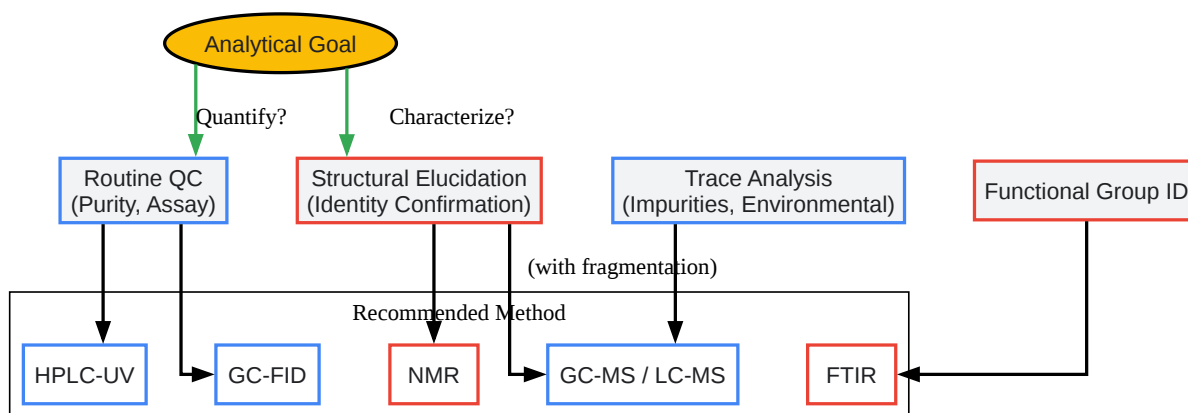
- Sample Preparation: Place a drop of the neat liquid sample between two KBr plates or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of **2-Methylpyridine**, confirming its identity. When coupled with GC (GC-MS), it is a powerful tool for both quantification and identification.[18]

Key Mass Spectral Data (Electron Ionization):

- Molecular Ion (M^+): m/z 93
- Major Fragment Ions: m/z 92, 66, 65



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Logical workflow for selecting an analytical method.

Conclusion

The selection of an appropriate analytical method for **2-Methylpyridine** is dependent on the specific requirements of the analysis, such as the need for quantification or characterization, the sample matrix, and the required sensitivity. For routine quantification and purity assessment, HPLC-UV and GC-FID are robust and reliable techniques. For trace-level quantification and impurity identification, hyphenated techniques like GC-MS or LC-MS/MS are preferred. Spectroscopic methods such as NMR and FTIR are essential for unambiguous structural confirmation. The protocols and data presented in these application notes provide a solid foundation for developing and validating analytical methods for **2-Methylpyridine** in a variety of applications.

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